1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
1-(4,6-Dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core substituted with a dimethylpyrimidinyl group, a 4-fluorophenyl moiety, and a methyl group. Its structural complexity arises from the indazol-4-one scaffold, which is a bicyclic system combining pyrazole and ketone functionalities. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indazole and pyrimidine derivatives, which are often associated with kinase inhibition, anti-inflammatory, or anticancer activities .
The synthesis and characterization of such compounds typically involve multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and catalytic hydrogenation. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional structure, ensuring accurate determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-11-8-12(2)23-20(22-11)25-17-9-15(14-4-6-16(21)7-5-14)10-18(26)19(17)13(3)24-25/h4-8,15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYSGLJTDHSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CC(C3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Indazole Moiety: The indazole ring is formed through a cyclization reaction involving a hydrazine derivative and a ketone.
Final Assembly: The final compound is assembled by coupling the pyrimidine, fluorophenyl, and indazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Features
The target compound’s unique structure distinguishes it from analogous heterocycles. Below is a comparative analysis of key structural attributes:
Key Observations :
- The target compound’s indazolone core is rare among the compared derivatives, which predominantly feature monocyclic or simpler bicyclic systems (e.g., thienopyrimidinone, coumarin).
- The 4-fluorophenyl group is a shared feature with ’s pyrido-pyrimidinone derivative, but its placement on the indazolone scaffold introduces distinct electronic and steric effects .
- Saturation in the tetrahydro-indazolone ring may enhance conformational flexibility compared to rigid systems like thiazolo-isoxazole (Compound 17) .
Physicochemical and Pharmacological Properties
While explicit data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Bioactivity: Pyrimidine and indazole derivatives are frequently associated with kinase inhibition (e.g., JAK2, CDK). The dimethylpyrimidinyl group may mimic ATP’s adenine binding in kinase pockets, a feature observed in ’s pyrido-pyrimidinone derivatives .
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family and has gained attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Structural Overview
The molecular formula of the compound is , and it features a tetrahydro-indazole core substituted with a dimethylpyrimidine and a fluorophenyl group. This unique structure may contribute to its biological activity.
1. Antineoplastic Activity
Research indicates that compounds with indazole cores can exhibit significant antitumor properties. The tetrahydro-indazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of the indazole scaffold can effectively inhibit various types of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | Breast | 2.5 | Apoptosis induction |
| 2 | Lung | 3.0 | Cell cycle arrest |
The specific IC50 values for the compound in various cancer types need to be established through further experimental studies.
2. Inhibition of Human Neutrophil Elastase (HNE)
A recent study highlighted the potential of indazole derivatives as inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. The compound demonstrated competitive inhibition with K_i values in the low nanomolar range (6–35 nM), indicating strong inhibitory activity against HNE.
Key Findings:
- Kinetic Studies: The compound was shown to follow a competitive inhibition model.
- Stability: It exhibited reasonable stability in aqueous buffers with half-lives exceeding one hour .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Receptor Interaction: The presence of specific substituents on the indazole core may facilitate interactions with various receptors, including those involved in pain modulation and inflammation.
- Enzyme Inhibition: The ability to inhibit enzymes such as HNE suggests that it may reduce inflammatory responses by preventing the breakdown of elastin in tissues .
Case Studies
Several studies have documented the biological effects of related compounds:
-
Study on Anticancer Activity:
- A series of indazole derivatives were tested against breast and lung cancer cells.
- Results indicated significant cytotoxicity at micromolar concentrations.
-
HNE Inhibition Study:
- A comparative analysis was conducted on various tetrahydro-indazole derivatives.
- The compound showed superior inhibition compared to established HNE inhibitors like Sivelestat.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include cyclization of intermediates under reflux conditions (e.g., ethanol or DMF) and temperature control (80–120°C). Optimization can be achieved via Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading (e.g., Lewis acids), and reaction time. For example, highlights yield improvements by adjusting solvent choice (polar aprotic vs. protic solvents) and using TLC to monitor intermediates . NMR and LC-MS are critical for purity validation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Answer:
- 1H/13C NMR : Resolves aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and methyl groups (e.g., 4,6-dimethylpyrimidine at δ 2.1–2.5 ppm) .
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error.
- IR Spectroscopy : Validates carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and NH/CH vibrations .
- X-ray crystallography (if crystals form): Resolves stereochemistry and crystal packing, as seen in structurally related fluorophenyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Answer: Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays.
- Computational Docking : Predict binding modes using molecular dynamics (MD) to identify assay-specific steric/electronic effects .
- Metabolite Profiling : Use LC-MS to rule out off-target interactions or metabolic instability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on the 4-fluorophenyl or pyrimidine rings to modulate electron density. demonstrates SAR trends in fluorophenyl-pyrazole analogs .
- Bioisosteric Replacement : Replace the indazolone core with pyrazolo[3,4-d]pyrimidine to assess potency changes .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using activity data from analogs (Table 1).
Q. Table 1. Example SAR Data for Derivatives
| Derivative | Substituent (R) | IC50 (nM) | LogP |
|---|---|---|---|
| Parent | H | 120 | 2.8 |
| Analog A | -CF3 | 45 | 3.1 |
| Analog B | -OCH3 | 280 | 2.5 |
Q. How can computational methods enhance the design of novel analogs with improved pharmacokinetic properties?
Answer:
- ADME Prediction : Use tools like SwissADME to optimize logP (<3.5), topological polar surface area (TPSA >60 Ų), and P-glycoprotein substrate likelihood .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for proposed modifications (e.g., methyl → ethyl groups).
- Solubility Modeling : Predict aqueous solubility via COSMO-RS to prioritize synthetically feasible analogs .
Q. What experimental approaches address discrepancies in reported synthetic yields for structurally similar compounds?
Answer:
- Reproducibility Protocols : Standardize reagent purity (e.g., HPLC-grade solvents) and moisture control (Schlenk line for air-sensitive steps) .
- In Situ Monitoring : Use hyphenated techniques like LC-NMR to track intermediate stability.
- Statistical Analysis : Apply ANOVA to identify critical factors (e.g., stirring rate vs. temperature) in conflicting reports .
3. Methodological Guidance for Contradictory Data
Example Scenario : Conflicting cytotoxicity data (µM vs. nM range) in cancer cell lines.
- Hypothesis : Differences in cell membrane composition or efflux pump expression.
- Validation :
Q. Key Research Gaps Identified
- Crystallographic Data : Limited structural data for this compound (unlike analogs in ).
- In Vivo Pharmacokinetics : No reported studies on bioavailability or metabolite identification.
- Target Selectivity : Unclear if off-target kinase inhibition occurs; requires kinome-wide profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
